
c-ABL-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-ABL-IN-4 is a potent inhibitor of the non-receptor tyrosine kinase c-Abl. This kinase is involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The inhibition of c-Abl has been explored for therapeutic applications, particularly in neurodegenerative diseases like Parkinson’s disease and certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of c-ABL-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Process optimization is crucial to maintain high yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: c-ABL-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the inhibition of c-Abl kinase activity.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease and certain cancers.
Wirkmechanismus
c-ABL-IN-4 exerts its effects by binding to the active site of the c-Abl kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, which in turn affects various cellular processes such as cell cycle regulation, apoptosis, and DNA repair. The molecular targets and pathways involved include the interaction with p53 and p73, which are critical for cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Imatinib: A well-known c-Abl inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another c-Abl inhibitor with improved potency and selectivity.
Dasatinib: A multi-targeted kinase inhibitor that also inhibits c-Abl.
Uniqueness of c-ABL-IN-4: this compound is unique due to its specific binding affinity and inhibitory potency against c-Abl. Unlike other inhibitors, this compound has shown promising results in preclinical studies for neurodegenerative diseases, highlighting its potential as a therapeutic agent beyond cancer treatment .
Eigenschaften
Molekularformel |
C18H11ClF3N3O3 |
|---|---|
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-1-(5-fluoropyridin-3-yl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C18H11ClF3N3O3/c19-18(21,22)28-15-4-2-13(3-5-15)24-17(27)11-1-6-16(26)25(10-11)14-7-12(20)8-23-9-14/h1-10H,(H,24,27) |
InChI-Schlüssel |
FOOZIJPEYWOMDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CC(=CN=C3)F)OC(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
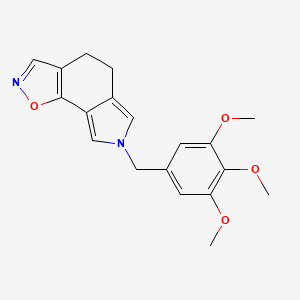

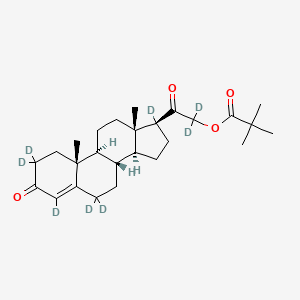
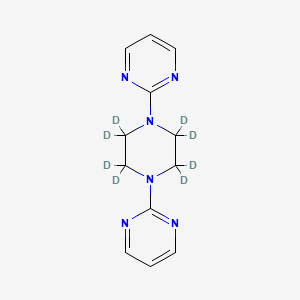
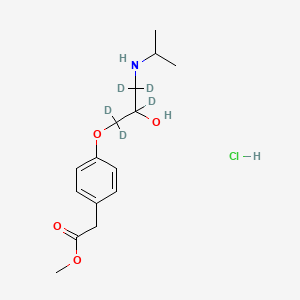
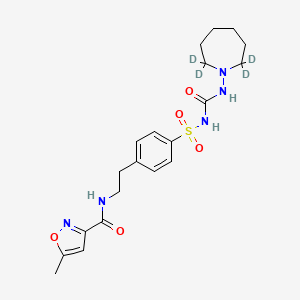

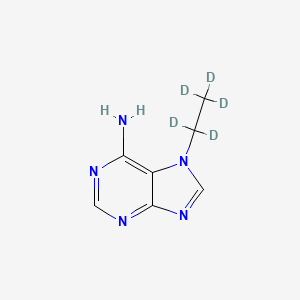


![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
